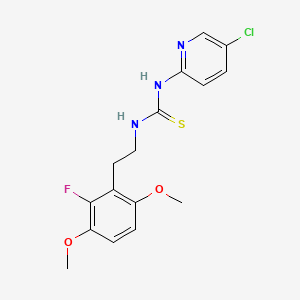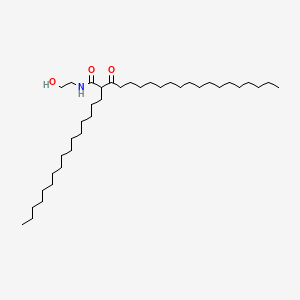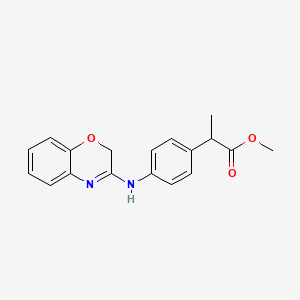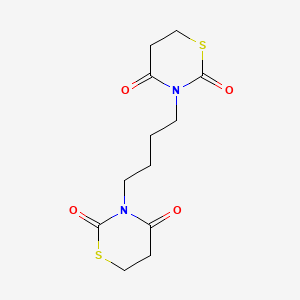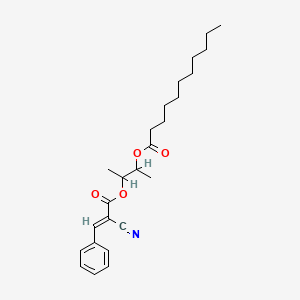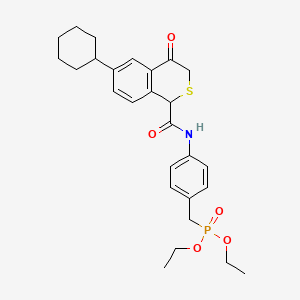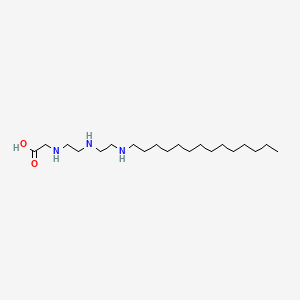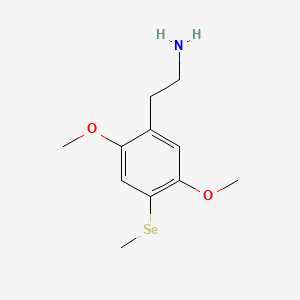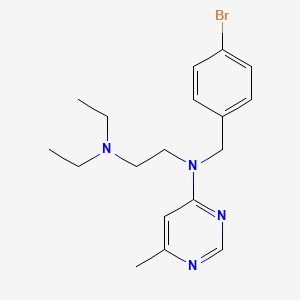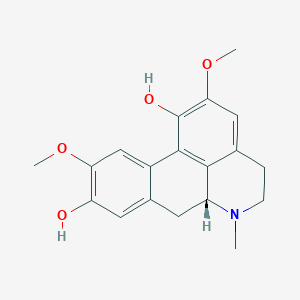
(-)-Isoboldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Isoboldine: is an alkaloid compound found in various plant species, particularly those belonging to the Lauraceae family. It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoboldine typically involves the extraction from natural sources, followed by purification processes. synthetic methods have also been developed to produce this compound in the laboratory. One common synthetic route involves the use of precursor molecules such as boldine, which undergoes a series of chemical reactions including methylation and demethylation under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant materials. The process involves the use of solvents to extract the alkaloid, followed by purification techniques such as chromatography to isolate the compound in its pure form. Advances in biotechnology have also explored the use of microbial fermentation to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Isoboldine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Isoboldine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various biological assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Studies have shown that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Additionally, its anti-inflammatory properties are being explored for the treatment of inflammatory conditions.
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its diverse pharmacological properties make it a valuable ingredient in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (-)-Isoboldine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can modulate the activity of inflammatory mediators, reducing inflammation and promoting cellular health.
Vergleich Mit ähnlichen Verbindungen
Boldine: A structurally related alkaloid with similar pharmacological properties.
Nuciferine: Another alkaloid with comparable biological activities.
Glaucine: An alkaloid with similar anti-inflammatory and neuroprotective effects.
Uniqueness of (-)-Isoboldine: this compound stands out due to its unique combination of pharmacological properties. While other similar compounds may exhibit one or two of these properties, this compound possesses a broader spectrum of activities, making it a versatile compound for various scientific and medical applications.
Eigenschaften
CAS-Nummer |
104597-61-7 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
LINHZVMHXABQLB-CYBMUJFWSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


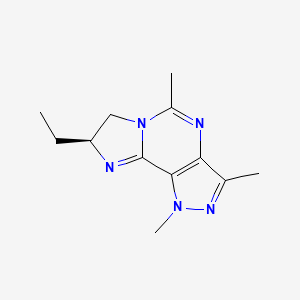
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)
